molecular formula C21H25N3O2 B2639988 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide CAS No. 1799254-62-8

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide

Cat. No.: B2639988
CAS No.: 1799254-62-8
M. Wt: 351.45
InChI Key: FJKPLLNEHFRRLT-ZHACJKMWSA-N
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Description

  • The cyclopentyl group can be introduced via alkylation using cyclopentyl halide in the presence of a base.
  • Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., acetonitrile), and room temperature.
  • Attachment of the Cinnamamide Group

    • The final step involves coupling the tetrahydropyrano[4,3-c]pyrazole intermediate with cinnamoyl chloride in the presence of a base.
    • Reaction conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), and room temperature.
  • Industrial Production Methods

    For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:

    • Continuous flow reactors to maintain consistent reaction conditions.
    • Use of automated systems for precise control of temperature, pressure, and reagent addition.
    • Implementation of purification techniques such as crystallization, distillation, and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide typically involves multiple steps:

    • Formation of the Tetrahydropyrano[4,3-c]pyrazole Core

      • Starting with a suitable pyrazole derivative, the cyclization with a dihydropyran derivative under acidic conditions can form the tetrahydropyrano[4,3-c]pyrazole core.
      • Reaction conditions: Acidic catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene), and reflux temperature.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the pyrazole ring.
      • Common reagents: Potassium permanganate, chromium trioxide.
    • Reduction

      • Reduction can occur at the cinnamamide group, converting the double bond to a single bond.
      • Common reagents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
    • Substitution

      • The compound can participate in nucleophilic substitution reactions, especially at the cinnamamide group.
      • Common reagents: Nucleophiles such as amines or thiols.

    Major Products Formed

      Oxidation: Formation of hydroxylated derivatives or ketones.

      Reduction: Formation of saturated amides.

      Substitution: Formation of substituted cinnamamide derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structure.

      Material Science: Potential use in the development of novel polymers and materials with specific properties.

    Biology

      Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

      Cell Signaling:

    Medicine

      Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

      Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

    Industry

      Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

      Cosmetics: Possible applications in skincare products for its antioxidant properties.

    Mechanism of Action

    The mechanism by which N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide exerts its effects involves:

      Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

      Pathways Involved: Modulation of signaling pathways such as MAPK/ERK, PI3K/Akt, or NF-κB, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.

    Comparison with Similar Compounds

    Similar Compounds

    • N-((1-ethyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide
    • N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide

    Uniqueness

    • Structural Features : The presence of the cyclopentyl group and the specific arrangement of the tetrahydropyrano[4,3-c]pyrazole and cinnamamide moieties make it unique.
    • Biological Activity : Exhibits distinct biological activities compared to its analogs, potentially offering advantages in therapeutic applications.

    This detailed overview provides a comprehensive understanding of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide, covering its synthesis, reactions, applications, and unique properties

    Properties

    IUPAC Name

    (E)-N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylprop-2-enamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H25N3O2/c25-21(11-10-16-6-2-1-3-7-16)22-14-19-18-15-26-13-12-20(18)24(23-19)17-8-4-5-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2,(H,22,25)/b11-10+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FJKPLLNEHFRRLT-ZHACJKMWSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C=CC4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)/C=C/C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H25N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    351.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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